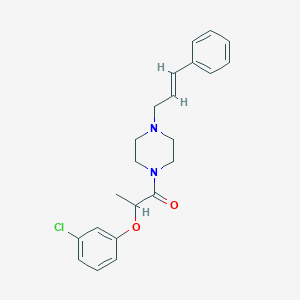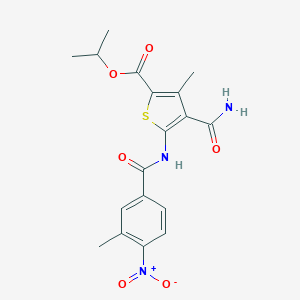![molecular formula C24H28BrN3O2 B259502 (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, also known as BB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BB-1 belongs to the class of piperazine derivatives and has been synthesized using various methods.
作用機序
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the brain and body. The exact mechanism of action of (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone is not fully understood, but it is believed to act primarily on the D2 receptor subtype.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been shown to have various biochemical and physiological effects, including an increase in dopamine release, changes in neurotransmitter levels, and alterations in brain activity. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
実験室実験の利点と制限
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has several advantages for use in lab experiments, including its high affinity for dopamine receptors, its potential therapeutic applications, and its ability to act as a diagnostic tool for detecting dopamine receptor abnormalities. However, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, including its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone could also be studied for its potential use as a diagnostic tool for detecting dopamine receptor abnormalities in various neurological disorders. Overall, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has significant potential for further research and development in the field of neuroscience and pharmacology.
合成法
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone can be synthesized using various methods, including the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl chloride and sodium hydride. Another method involves the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl isocyanate. These methods have been optimized to yield (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone in high purity and yield.
科学的研究の応用
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been studied for its potential therapeutic applications, including its role as a dopamine receptor agonist. It has been shown to have a high affinity for dopamine receptors, particularly the D2 receptor subtype. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been investigated for its potential as a diagnostic tool for detecting dopamine receptor abnormalities.
特性
製品名 |
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone |
|---|---|
分子式 |
C24H28BrN3O2 |
分子量 |
470.4 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H28BrN3O2/c25-22-8-6-20(7-9-22)23(29)27-12-10-21(11-13-27)24(30)28-16-14-26(15-17-28)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2 |
InChIキー |
LNAKPWZCKAPISA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
正規SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)



![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)

methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)